molecular formula C11H13NO B11912363 1-Isopropyl-1h-indol-4-ol

1-Isopropyl-1h-indol-4-ol

Cat. No.: B11912363
M. Wt: 175.23 g/mol
InChI Key: RQYIXZFGEJJDJG-UHFFFAOYSA-N
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Description

1-Isopropyl-1h-indol-4-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1h-indol-4-ol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines with appropriate functional groups .

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, starting from readily available starting materials like aniline derivatives. The process may include steps like nitration, reduction, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1h-indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro groups, acidic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1h-indol-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Methyl-1h-indol-4-ol
  • 1-Ethyl-1h-indol-4-ol
  • 1-Propyl-1h-indol-4-ol

Comparison: 1-Isopropyl-1h-indol-4-ol is unique due to its isopropyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds. The presence of different alkyl groups can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

1-propan-2-ylindol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)12-7-6-9-10(12)4-3-5-11(9)13/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYIXZFGEJJDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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